

Application Note: In Vitro Aggrecanase Activity Assay Using Adamts-5-IN-2

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Compound of Interest

Compound Name: Adamts-5-IN-2

Cat. No.: B3878129

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Introduction

ADAMTS-5 (A Disintegrin and Metalloproteinase with Thrombospondin Motifs 5), also known as aggrecanase-2, is a key enzyme responsible for the degradation of aggrecan, a major component of articular cartilage.[1][2] Dysregulated ADAMTS-5 activity is strongly implicated in the pathogenesis of osteoarthritis, making it a prime therapeutic target for the development of disease-modifying drugs.[1][2][3] **Adamts-5-IN-2** is a potent and selective small molecule inhibitor of ADAMTS-5 with a reported IC₅₀ value of 0.71 μM.[4] This application note provides a detailed protocol for an in vitro assay to determine the aggrecanase activity of ADAMTS-5 and to evaluate the inhibitory potential of compounds like **Adamts-5-IN-2**.

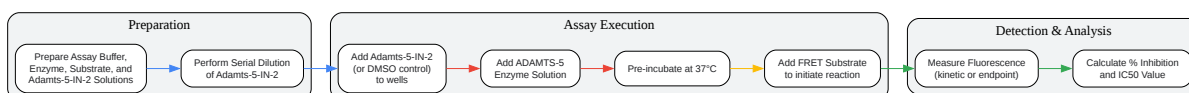
Principle of the Assay

This protocol describes a fluorescence resonance energy transfer (FRET) based assay, a common and sensitive method for measuring protease activity. The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by ADAMTS-5, the fluorophore and quencher are separated, leading to an increase in fluorescence that is directly proportional to the enzyme's activity.

Materials and Reagents

- Recombinant human ADAMTS-5 (active)
- **Adamts-5-IN-2**
- FRET peptide substrate for ADAMTS-5 (e.g., Abz-TESESRGAIYDpa-KK-NH₂, where " indicates the cleavage site)[5][6]
- Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% (v/v) Brij-35[5]
- Dimethyl sulfoxide (DMSO)
- 96-well black, flat-bottom microplates
- Fluorescence microplate reader with excitation and emission wavelengths of 300 nm and 430 nm, respectively[2]
- Standard laboratory equipment (pipettes, tubes, etc.)

Experimental Workflow



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Figure 1. Experimental workflow for the in vitro ADAMTS-5 inhibition assay.

Detailed Experimental Protocol

1. Preparation of Reagents:

- Assay Buffer: Prepare a solution containing 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM CaCl₂, and 0.05% (v/v) Brij-35.[5] Prepare this buffer fresh daily.

- **ADAMTS-5 Enzyme Solution:** Reconstitute recombinant human ADAMTS-5 in assay buffer to a stock concentration (e.g., 1 μ M). Further dilute in assay buffer to the desired working concentration (e.g., 5 nM). Keep the enzyme on ice.
- **FRET Substrate Solution:** Reconstitute the FRET peptide substrate in DMSO to a stock concentration (e.g., 10 mM). Further dilute in assay buffer to the desired working concentration (e.g., 20 μ M).^[5] Protect from light.
- **Adamts-5-IN-2 Stock Solution:** Dissolve **Adamts-5-IN-2** in DMSO to a stock concentration of 10 mM.
- **Adamts-5-IN-2 Serial Dilutions:** Prepare a serial dilution of **Adamts-5-IN-2** in assay buffer containing a final DMSO concentration of 1% (or matching the final DMSO concentration in the assay). A typical concentration range for IC₅₀ determination would be from 100 μ M down to 0.01 μ M.

2. Assay Procedure:

- Add 50 μ L of each **Adamts-5-IN-2** dilution or vehicle control (assay buffer with 1% DMSO) to the wells of a 96-well black microplate in triplicate.
- Add 25 μ L of the ADAMTS-5 enzyme solution to each well.
- Mix gently and pre-incubate the plate at 37°C for 30 minutes.^[5]
- Initiate the enzymatic reaction by adding 25 μ L of the FRET substrate solution to each well. The final volume in each well will be 100 μ L.
- Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
- Measure the fluorescence intensity (Excitation: 300 nm, Emission: 430 nm) kinetically every 1-2 minutes for 60 minutes, or as an endpoint reading after a fixed incubation time (e.g., 60 minutes).^[2]

3. Data Analysis:

- For kinetic assays, determine the reaction rate (V) by calculating the slope of the linear portion of the fluorescence versus time curve.
- For endpoint assays, use the fluorescence reading at the final time point.
- Calculate the percentage of inhibition for each concentration of **Adamts-5-IN-2** using the following formula:

$$\% \text{ Inhibition} = [1 - (V_{\text{inhibitor}} - V_{\text{blank}}) / (V_{\text{control}} - V_{\text{blank}})] * 100$$

Where:

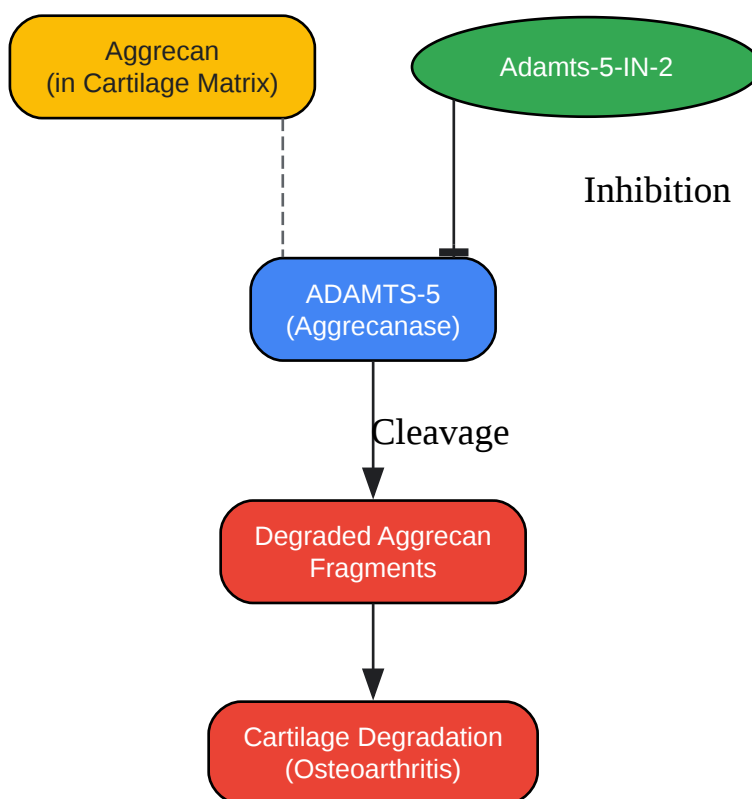
- $V_{\text{inhibitor}}$ is the reaction rate in the presence of the inhibitor.
- V_{control} is the reaction rate in the absence of the inhibitor (vehicle control).
- V_{blank} is the reaction rate in the absence of the enzyme (substrate only control).
- Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation

The following table summarizes the expected quantitative data from this assay.

Parameter	Value	Unit
Enzyme		
Enzyme Name	Recombinant Human ADAMTS-5	-
Final Concentration	5	nM
Substrate		
Substrate Type	FRET Peptide	-
Final Concentration	20	μM
Inhibitor		
Inhibitor Name	Adamts-5-IN-2	-
IC50	0.71	μM
Assay Conditions		
Temperature	37	°C
Incubation Time	60	min
Final Volume	100	μL
Instrumentation		
Detection Method	Fluorescence	-
Excitation Wavelength	300	nm
Emission Wavelength	430	nm

Signaling Pathway Diagram



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Figure 2. Inhibition of ADAMTS-5 mediated aggrecan degradation by **Adamts-5-IN-2**.

Conclusion

This application note provides a robust and detailed protocol for the in vitro determination of ADAMTS-5 activity and its inhibition by **Adamts-5-IN-2**. This assay is a valuable tool for researchers in the field of osteoarthritis and for drug development professionals screening for novel ADAMTS-5 inhibitors. The use of a FRET-based method offers high sensitivity and is amenable to high-throughput screening.

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